1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
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Overview
Description
1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrimidine and pyrazole moieties in a single molecule provides unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrimidine-based compounds are known to have a broad range of biological activities and can interact with various targets . For instance, some pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
One such mechanism involves inhibiting protein kinases, thereby controlling cellular processes such as cell growth and metabolism .
Biochemical Pathways
Pyrimidine derivatives are known to impact a wide range of biological pathways due to their broad biological activity . For instance, they can affect pathways related to antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, including their biological potency and adme properties, have been discussed in general .
Result of Action
Pyrimidine derivatives have been reported to possess potential medicinal properties important to central nervous system (cns)-active agents, calcium channel blockers, and antidepressants .
Biochemical Analysis
Biochemical Properties
They can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Pyrimidine derivatives have been reported to exert anticancer potential through different action mechanisms . They can inhibit protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
This inhibition can control cell growth, differentiation, migration, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the condensation of appropriate pyrimidine and pyrazole precursors. One common method is the cyclization of a pyrimidine derivative with a hydrazine compound under acidic or basic conditions. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
1-(Pyrimidin-2-yl)-1H-imidazol-5-amine: Contains an imidazole ring instead of a pyrazole ring, which may result in different biological activities.
2-(Pyrimidin-2-yl)-1H-pyrazol-5-amine: Positional isomer with the pyrimidine ring attached at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-2-5-11-12(6)7-9-3-1-4-10-7/h1-5H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLQZGZKAWTIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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